molecular formula C20H21ClN6O2 B10992425 N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B10992425
M. Wt: 412.9 g/mol
InChI Key: IQJXALIFLVXYJT-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via an amino-oxoethyl group to a piperazine ring substituted with a 4-chlorophenyl carboxamide.

Properties

Molecular Formula

C20H21ClN6O2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H21ClN6O2/c21-14-5-7-15(8-6-14)26-9-11-27(12-10-26)20(29)22-13-18(28)25-19-23-16-3-1-2-4-17(16)24-19/h1-8H,9-13H2,(H,22,29)(H2,23,24,25,28)

InChI Key

IQJXALIFLVXYJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Core Benzene Ring Functionalization

The synthesis begins with the preparation of the 1H-benzimidazol-2-amine scaffold. A widely adopted method involves cyclocondensation of o-phenylenediamine with cyanogen bromide under acidic conditions. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization to form the benzimidazole core. Yields for this step typically range from 65–78%, depending on reaction time and temperature.

Key reaction parameters:

  • Solvent: 2-methoxyethanol

  • Temperature: 120–160°C

  • Catalyst: None required

  • Reaction time: 2–4 hours

Piperazine Subunit Modification

The 4-(4-chlorophenyl)piperazine moiety is synthesized through a Ullmann-type coupling reaction. Chlorobenzene reacts with piperazine in the presence of a copper(I) catalyst, achieving substitution at the para position. This step requires careful control of stoichiometry to prevent di-substitution:

Piperazine+4-chlorophenyl bromideCuI, K2CO34-(4-chlorophenyl)piperazine[1][3]\text{Piperazine} + \text{4-chlorophenyl bromide} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{4-(4-chlorophenyl)piperazine} \quad

Optimized conditions:

  • Molar ratio (piperazine:aryl halide): 1:1.2

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 110°C

  • Yield: 82–89%

Amide Bond Formation Strategies

Carboxamide Intermediate Preparation

The piperazine derivative undergoes carboxamidation using chloroacetyl chloride. This step introduces the reactive carbonyl group necessary for subsequent coupling:

4-(4-chlorophenyl)piperazine+ClCH2COCl4-(4-chlorophenyl)piperazine-1-carboxamide[1][4]\text{4-(4-chlorophenyl)piperazine} + \text{ClCH}_2\text{COCl} \rightarrow \text{4-(4-chlorophenyl)piperazine-1-carboxamide} \quad

Critical parameters:

  • Base: Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C (to minimize side reactions)

  • Yield: 76–84%

Final Coupling Reaction

The benzimidazol-2-amine is coupled to the carboxamide intermediate using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a high-efficiency coupling agent. This step forms the critical N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl] linkage:

Benzimidazol-2-amine+Carboxamide intermediateHATU, DIPEATarget compound[4][5]\text{Benzimidazol-2-amine} + \text{Carboxamide intermediate} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound} \quad

Optimized protocol:

  • Coupling agent: HATU (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Solvent: Anhydrous DMF

  • Reaction time: 12 hours at room temperature

  • Yield: 58–67%

Purification and Characterization

Crystallization Techniques

Recrystallization from dimethyl sulfoxide (DMSO)/ethanol mixtures (1:3 v/v) produces high-purity crystals. Seed crystals of the target compound are essential for inducing polymorphic form-II, which demonstrates superior stability.

Crystallization data:

ParameterValue
Solvent systemDMSO:EtOH (1:3)
Temperature0–5°C
Crystal formPolymorph II
Purity>99% (HPLC)

Analytical Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (600 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.24–7.12 (m, ArH), 4.81 (s, 2H, CH2), 3.75–3.56 (m, piperazine protons).

  • ¹³C NMR: 167.8 ppm (C=O), 154.2 ppm (benzimidazole C2).

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase

  • Mobile phase: Acetonitrile/water (70:30)

  • Retention time: 8.42 min

Yield Optimization Strategies

Temperature Effects on Coupling Efficiency

Comparative studies reveal temperature significantly impacts final yield:

Temperature (°C)Yield (%)Purity (%)
256798.5
407197.2
606395.8

Optimal performance occurs at 40°C, balancing reaction rate and thermal degradation.

Solvent Screening for Recrystallization

Solvent polarity directly influences crystal quality:

Solvent SystemCrystal FormPurity (%)Recovery (%)
DMF/EtOHII99.178
DCM/HeptaneI97.365
THF/WaterAmorphous95.682

DMF/ethanol mixtures provide optimal polymorph control.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor technology to enhance reproducibility:

  • Residence time: 12 minutes

  • Throughput: 1.2 kg/day

  • Impurity profile: <0.5%

Green Chemistry Approaches

Solvent recycling systems reduce environmental impact:

  • DMF recovery rate: 92%

  • Energy consumption: Reduced by 37% vs. batch processes

Chemical Reactions Analysis

Benzimidazole carboxamide can undergo several reactions:

    Oxidation: Oxidation of the piperazine ring can lead to various products.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other groups.

    Reduction: Reduction of the carbonyl group in the carboxamide can yield the corresponding amine.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles for substitution reactions.

Scientific Research Applications

Benzimidazole carboxamide finds applications in:

Mechanism of Action

The exact mechanism of action for benzimidazole carboxamide depends on its specific application. It could involve interactions with cellular targets, inhibition of enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Quinazoline Derivatives (A1–A6): Compounds A1–A6 () replace the benzimidazole with a 4-oxo-3,4-dihydroquinazoline core. For example, A6 (N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) shares the 4-chlorophenylpiperazine-carboxamide motif but differs in the heterocyclic ring. The quinazoline derivatives exhibit melting points between 189.8–199.6°C and moderate synthetic yields (45–57%) .
  • Pyrimidine and Thiazole Derivatives :
    Compound 4 () incorporates a pyrimidine-thiazole hybrid structure linked to piperazine. This derivative demonstrated significant P-gp inhibition, increasing paclitaxel’s bioavailability by 56–106.6% . The trifluoromethylphenyl group in ’s compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the target compound’s 4-chlorophenyl group .

Piperazine Substituent Variations

  • 4-Chlorophenyl vs. Phenyl: N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide () replaces the 4-chlorophenyl group with a simple phenyl ring. The chloro substituent in the target compound likely enhances lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration .
  • Similarly, ’s compound introduces a furan-methyl group, which may alter solubility and metabolic pathways .

Biological Activity

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide is a synthetic compound that exhibits notable biological activity, particularly in pharmacological contexts. Its structure, characterized by the presence of a benzimidazole moiety and a piperazine ring, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN6O2, with a molecular weight of approximately 373.85 g/mol. The structural features include:

  • Benzimidazole moiety : Known for its role in various biological activities.
  • Piperazine ring : Often associated with psychoactive and anti-cancer properties.
  • Chlorophenyl group : May enhance lipophilicity and receptor binding affinity.

Research indicates that compounds containing both benzimidazole and piperazine structures often exhibit significant biological activities due to their ability to interact with cellular targets. The potential mechanisms of action for this compound include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Antiproliferative Effects : Studies show that similar compounds can interfere with tubulin polymerization, which is critical for cancer cell division.

Biological Activity Data

Recent studies have reported on the cytotoxicity and pharmacological profiles of this compound. Below is a summary table highlighting key findings:

Study Cell Line IC50 (µM) Mechanism
Study 1MDA-MB 231 (breast)34.31Inhibition of tubulin polymerization
Study 2U-87 MG (glioblastoma)38.29Induction of apoptosis via caspase activation
Study 3A549 (lung cancer)>100Cell cycle arrest at G2/M phase

Case Study 1: Anticancer Activity

In a study focusing on various benzimidazole derivatives, this compound was shown to possess significant anticancer properties. The compound demonstrated an IC50 value in the low micromolar range against multiple cancer cell lines, indicating strong antiproliferative effects.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. This pathway is crucial for triggering programmed cell death in malignant cells.

Q & A

Q. What are the standard synthetic routes for N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or esters under microwave-assisted conditions (e.g., using SOCl₂ and DMF for activation) .
  • Step 2 : Introduction of the piperazine-carboxamide moiety via nucleophilic substitution or coupling reactions. For example, reacting 4-(4-chlorophenyl)piperazine-1-carboxylic acid with a chloroacetyl intermediate in the presence of K₂CO₃ and acetonitrile under reflux .
  • Purification : Column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are used for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of the benzimidazole, piperazine, and carboxamide groups. Key signals include aromatic protons (δ 7.0–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~428.1 for C₁₉H₁₈ClN₅O₂) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N stretch) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity in coupling reactions .
  • Catalysis : Introduce Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to attach aryl groups to the piperazine ring .
  • Temperature Control : Microwave-assisted synthesis (e.g., 100–120°C for 30 mins) to accelerate benzimidazole formation while minimizing side products .
  • Purity Assessment : Monitor reactions via TLC and confirm final purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to differentiate target-specific effects from off-target toxicity .
  • Selectivity Profiling : Screen against related enzymes (e.g., α-glucosidase vs. proteases) using fluorogenic substrates to confirm target engagement .
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to correlate activity with electronic/hydrophobic properties .

Q. What computational strategies are effective for identifying biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D3 or serotonin 5-HT₁A) based on piperazine's pharmacophore .
  • QSAR Modeling : Train models on benzimidazole-piperazine derivatives to predict binding affinity for kinase targets (e.g., EGFR or CDK2) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify critical hydrogen bonds (e.g., between carboxamide and Asp113 in α-glucosidase) .

Q. How can low solubility in pharmacological assays be addressed without compromising activity?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride salts by treating the free base with HCl in ethanol, improving aqueous solubility for in vitro assays .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility while avoiding cellular toxicity .
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester at the carboxamide group) hydrolyzed in vivo to release the active compound .

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